![molecular formula C17H21NO2 B2843837 7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 750626-37-0](/img/structure/B2843837.png)
7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one” is a chemical compound . It is a derivative of chromen-2-one, a class of compounds that have been extensively studied due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives have been synthesized from three intermediates, such as (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid benzylidene-hydrazides .Molecular Structure Analysis
The molecular formula of “7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one” is C17H21NO2 . The average mass is 271.354 Da and the monoisotopic mass is 271.157227 Da .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The chromenone scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further investigations into its specific targets and pathways are ongoing .
Neuroprotective Properties
The methylpiperidine moiety in the structure suggests potential neuroprotective effects. Studies have examined its ability to modulate neurotransmitter systems, protect against oxidative stress, and enhance neuronal survival. These findings could have implications for neurodegenerative diseases and brain injury .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Researchers have evaluated the anti-inflammatory potential of this compound, focusing on its impact on cytokine production, NF-κB signaling, and immune responses. Understanding its anti-inflammatory mechanisms may lead to novel therapeutic strategies .
Antimicrobial Effects
The chromenone scaffold has also been explored for its antimicrobial properties. Investigations have assessed its activity against bacteria, fungi, and viruses. Potential applications include developing new antibiotics or antiviral agents .
Cardiovascular Research
Given the compound’s structural features, it has drawn interest in cardiovascular research. Studies have investigated its effects on blood vessels, platelet aggregation, and cardiac function. Elucidating its impact on cardiovascular health could have clinical implications .
Chemical Biology and Drug Design
Researchers have used computational methods to explore the binding interactions of this compound with specific protein targets. Insights gained from these studies contribute to drug design and optimization. The compound’s unique structure may serve as a starting point for developing novel therapeutics .
Eigenschaften
IUPAC Name |
7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-9-13(2)3-4-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHSEXHYOLACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2843754.png)
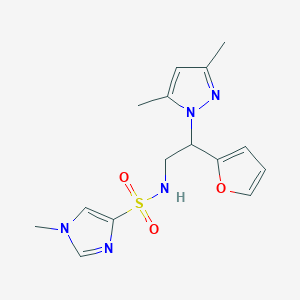
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2843760.png)

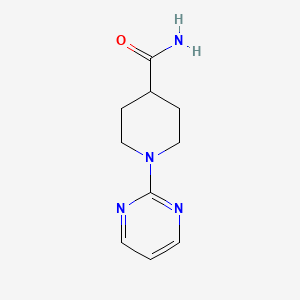
![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)
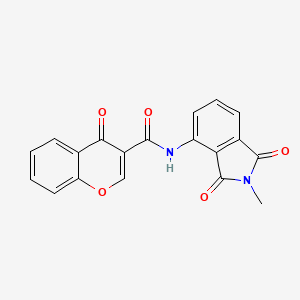
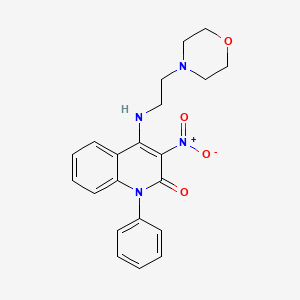
![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2843768.png)
![Tert-butyl N-[3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]propyl]carbamate](/img/structure/B2843771.png)
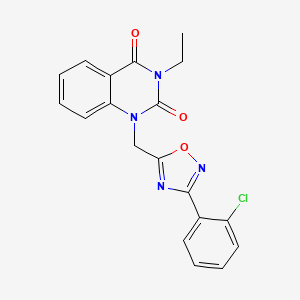
![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)